Kendomycin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043890 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183202-73-5 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kendomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Kendomycin, a potent polyketide with significant biological activities. The information is presented to support further research and development efforts related to this promising natural product.

Chemical Structure and Properties

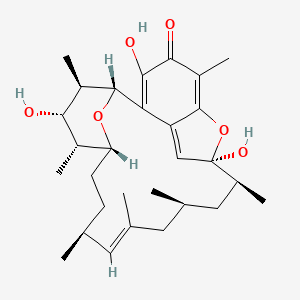

This compound is a macrocyclic polyketide belonging to the ansamycin family of natural products.[1][2] Its unique structure features a densely substituted tetrahydropyran ring fused to a quinone methide chromophore within a macrocyclic framework.[2] First isolated from Streptomyces sp., it is also known as (-)-TAN 2162.[1] The molecular formula of this compound is C₂₉H₄₂O₆, with a molecular weight of 486.6 g/mol .[3]

The core structure of this compound is a carbocyclic ansa-compound, characterized by an 18-membered ansa-bridge formed by a carbon-carbon bond.[4] This fully carbogenic ansa framework is a distinctive feature among ansamycins.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂O₆ | [3] |

| Molecular Weight | 486.6 g/mol | [3] |

| Appearance | Yellow solid | [5] |

| UV max (in Methanol) | 220, 386 nm | [6] |

| ¹H NMR (CDCl₃) | See Table 2 | [2] |

| ¹³C NMR (CDCl₃) | See Table 3 | [2] |

| HRMS (ESI) | m/z [M+H]⁺ calc. 522.2287, found 523.2358 for this compound E | [6] |

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Note: Specific chemical shift and coupling constant data for this compound were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-2 | ... | ... | ... |

| H-5 | ... | ... | ... |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Note: Specific chemical shift data for this compound were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.

| Carbon | Chemical Shift (ppm) |

| C-1 | ... |

| C-2 | ... |

| ... | ... |

Stereochemistry

The complex structure of this compound contains multiple stereocenters, the precise arrangement of which is crucial for its biological activity. The stereochemistry of this compound has been elucidated through a combination of X-ray crystallography and Mosher's ester analysis.[4]

The relative configuration of the stereocenters was confirmed by X-ray analysis of a single crystal of this compound.[4] The absolute configuration was determined using the advanced Mosher's ester method applied to this compound acetonide.[4] This analysis established the absolute stereochemistry of all stereocenters in the molecule.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

The following is a general protocol for the isolation and purification of this compound derivatives from Streptomyces cultures, based on the methodology described for this compound E.[7]

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

-

Cultivation: Streptomyces sp. is precultivated in a suitable medium (e.g., Tryptic Soy Broth) and then transferred to a larger production medium (e.g., DNPM medium) for several days to allow for the production of secondary metabolites, including this compound.[7]

-

Extraction: The culture broth is separated from the biomass. The cell-free broth is then extracted with an organic solvent such as ethyl acetate to partition the this compound into the organic phase.[7]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[7]

-

Purification: The crude extract is subjected to a series of chromatographic techniques (e.g., silica gel chromatography, HPLC) to purify the this compound from other metabolites.[7]

Determination of Absolute Stereochemistry by Mosher's Ester Analysis

The absolute configuration of chiral alcohols can be determined by converting them into diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The following is a general protocol for Mosher's ester analysis.[8][9]

Caption: A generalized retrosynthetic analysis of this compound.

Key strategies in the total synthesis of this compound often involve:

-

Convergent Synthesis: The molecule is broken down into two or three key fragments of similar complexity, which are synthesized independently and then coupled together. [1]* Asymmetric Synthesis: Chiral auxiliaries, asymmetric catalysis, or starting materials from the chiral pool are used to establish the correct stereochemistry of the numerous stereocenters.

-

Macrocyclization: A variety of reactions have been employed to close the large ring, including ring-closing metathesis (RCM) and macrolactonization. [1]* Construction of the Tetrahydropyran Ring: Stereoselective aldol reactions, Michael additions, and other cyclization strategies are used to construct the highly substituted tetrahydropyran moiety.

Biosynthesis

This compound is a polyketide, meaning it is synthesized in nature by the sequential condensation of small carboxylic acid units. The biosynthesis of this compound involves a type I polyketide synthase (PKS) system. [1] Biosynthetic Pathway of this compound

Caption: A simplified schematic of the biosynthetic pathway of this compound.

The biosynthesis begins with the formation of a benzoic acid-derived starter unit, which is then extended by a type I PKS using malonyl-CoA and methylmalonyl-CoA as extender units. [1]A series of cyclization and tailoring reactions then leads to the final this compound structure.

Biological Activity and Signaling Pathways

This compound exhibits a range of potent biological activities, including antibacterial, antifungal, and anticancer properties. [1]It has been reported to be a potent antagonist of the endothelin receptor and an agonist of the calcitonin receptor, suggesting its potential as an anti-osteoporotic agent. [1][2] Table 4: Reported Biological Activities of this compound

| Activity | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Reference |

| Antibacterial | Gram-positive and Gram-negative bacteria | ... | [1] |

| Anticancer | Various human cancer cell lines | ... | [2] |

| Endothelin Receptor Antagonist | ... | ... | [1] |

| Calcitonin Receptor Agonist | ... | ... | [2] |

Note: Specific quantitative data for potency were not consistently available in the initial search results and would require a more targeted literature search.

Endothelin Receptor Signaling

As an antagonist of the endothelin receptor, this compound likely inhibits the signaling cascade initiated by the binding of endothelin peptides. This pathway is involved in vasoconstriction and cell proliferation.

Simplified Endothelin Receptor Signaling Pathway

Caption: this compound's antagonistic effect on the endothelin receptor signaling pathway.

Calcitonin Receptor Signaling

As an agonist of the calcitonin receptor, this compound is expected to mimic the effects of calcitonin, which is involved in calcium homeostasis and bone metabolism.

Simplified Calcitonin Receptor Signaling Pathway

Caption: this compound's agonistic effect on the calcitonin receptor signaling pathway.

Conclusion

This compound is a structurally unique and biologically potent natural product with significant potential for therapeutic development. Its complex stereochemistry has been fully elucidated, and multiple total syntheses have been achieved, paving the way for the synthesis of analogs with improved properties. Further investigation into its mechanism of action and optimization of its structure are warranted to fully exploit its therapeutic potential.

References

- 1. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of (-)-kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of this compound by Panek [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 [mdpi.com]

- 9. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of an All-Carbon Ansa Macrolide: A Technical Guide to the Kendomycin Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kendomycin, a structurally unique polyketide with a fully carbogenic ansa-macrocyclic scaffold, has garnered significant attention for its potent antibacterial, anti-osteoporotic, and anticancer activities. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway, focusing on the genetic architecture of the responsible gene clusters and the key enzymatic steps involved in its formation. We will explore the hybrid Type I and Type III polyketide synthase (PKS) machinery, the biosynthesis of the unusual starter unit, and the subsequent tailoring reactions that lead to the final natural product. This guide synthesizes data from key studies on the ken gene cluster from Streptomyces violaceoruber and the kmy gene cluster from the marine-derived actinomycete Verrucosispora sp. SCSIO 07399, presenting quantitative data in structured tables and detailing the experimental protocols employed in this research. Visualizations of the biosynthetic pathway and gene cluster organization are provided to facilitate a comprehensive understanding of this complex biochemical system.

Introduction

Kendomycins are a class of ansamycin-type polyketides distinguished by their all-carbon macrocyclic structure, a highly substituted pyran ring, and a quinone methide chromophore. Their impressive biological profile makes them a compelling target for natural product synthesis, biosynthetic engineering, and drug development.[1] Understanding the intricate enzymatic machinery responsible for this compound's construction is paramount for harnessing its therapeutic potential and generating novel, bioactive analogs.

This guide will delve into the core of this compound biosynthesis: the gene clusters that orchestrate its assembly. Two primary gene clusters have been characterized: the ken cluster from Streptomyces violaceoruber and the more recently identified kmy cluster from Verrucosispora sp. SCSIO 07399, which is responsible for the production of this compound B, C, and D.[2] These clusters reveal a fascinating hybrid system that combines Type I and Type III polyketide synthases to construct the complex carbon skeleton.

The this compound Biosynthetic Gene Cluster: A Comparative Analysis

The biosynthesis of this compound is encoded by a large, contiguous set of genes, typical for microbial secondary metabolites. The kmy cluster from Verrucosispora sp. SCSIO 07399 spans approximately 80 kb and contains 33 open reading frames (ORFs), while the ken cluster from S. violaceoruber consists of 21 identified genes.[3] A comparative analysis of these clusters highlights a conserved core responsible for the fundamental steps of this compound biosynthesis, with key differences that account for structural variations in the final products.

The most notable distinction is the absence of a methyltransferase gene in the kmy cluster, which corresponds to the non-methylated quinone moiety of this compound B. The kmy cluster also contains additional genes for methylmalonyl-CoA biosynthesis, transposases, and several genes of unknown function.

Table 1: Functional Annotation of Key ORFs in the this compound B (kmy) Biosynthetic Gene Cluster

| ORF | Proposed Function | Homolog in ken Cluster |

| kmy4 | Positive regulatory protein (SARP family) | ken4 |

| kmy9 | FAD-dependent oxidoreductase (Post-PKS) | ken9 |

| kmy11 | Type I PKS (Modules 4-6) | ken12 |

| kmy13 | FAD-dependent monooxygenase (Post-PKS) | ken13 |

| kmy16 | Type I PKS (Modules 7-8) | ken14 |

| kmy18 | Type III PKS (Starter unit biosynthesis) | ken2 |

| kmy19 | Type I PKS (Modules 1-3) | ken16 |

| kmy29 | Enoyl-CoA hydratase/isomerase (Starter unit) | ken7 |

This table summarizes key genes involved in the biosynthesis. For a complete list of ORFs, refer to Chen et al., 2021.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a multi-stage process initiated by a Type III PKS, followed by chain extension by a modular Type I PKS, and concluding with a series of complex post-PKS tailoring reactions.

Starter Unit Biosynthesis: The Role of Type III PKS

Unlike many polyketides that utilize simple acetate or propionate starter units, this compound biosynthesis begins with a more complex aromatic starter. In the kmy cluster, the Type III PKS, Kmy18, is responsible for the synthesis of 3,5-dihydroxybenzoic acid (3,5-DHBA).[4] This is achieved through the condensation of four molecules of malonyl-CoA.[2] The ken cluster is proposed to produce a methylated derivative, 2,3,5,6-tetrahydroxy-4-methyl-benzoic acid (2,3,5,6-TH-4-MBA), as the starter unit.

Polyketide Chain Elongation: The Type I PKS Assembly Line

Following the synthesis of the starter unit, the modular Type I PKS takes over to construct the aliphatic ansa chain. The Type I PKS in both the kmy and ken clusters is encoded by multiple genes (kmy11, kmy16, kmy19 and ken12, ken14, ken16 respectively) and consists of a loading module and eight extension modules.[3] The extender units are primarily methylmalonyl-CoA, with two modules incorporating malonyl-CoA.[3] Each module contains a specific set of catalytic domains (Ketosynthase, Acyltransferase, and Acyl Carrier Protein are the core domains) that dictate the incorporation and modification of each extender unit.

// Nodes MalonylCoA [label="4x Malonyl-CoA", fillcolor="#F1F3F4"]; TypeIII_PKS [label="Type III PKS\n(Kmy18/Ken2)", fillcolor="#FBBC05"]; StarterUnit [label="3,5-DHBA\n(Starter Unit)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LoadingModule [label="Loading Module", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TypeI_PKS [label="Type I PKS\n(8 Modules)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ExtenderUnits [label="6x Methylmalonyl-CoA\n2x Malonyl-CoA", fillcolor="#F1F3F4"]; LinearPolyketide [label="Linear Polyketide Intermediate", shape=parallelogram, fillcolor="#F1F3F4"]; PostPKS [label="Post-PKS Tailoring\n(Cyclization, Oxidation, etc.)", fillcolor="#FBBC05"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MalonylCoA -> TypeIII_PKS; TypeIII_PKS -> StarterUnit; StarterUnit -> LoadingModule; ExtenderUnits -> TypeI_PKS; LoadingModule -> TypeI_PKS [label="Chain Initiation"]; TypeI_PKS -> LinearPolyketide [label="Chain Elongation"]; LinearPolyketide -> PostPKS; PostPKS -> this compound; } DOT Caption: Proposed biosynthetic pathway of this compound.

Post-PKS Tailoring: The Final Touches

Once the linear polyketide chain is assembled, it undergoes a series of intricate enzymatic modifications to yield the final, biologically active this compound. These post-PKS tailoring steps include:

-

Macrocyclization: A complex cyclization event forms the characteristic ansa structure.

-

Aldol Condensation: An intramolecular aldol condensation contributes to the formation of the pyran ring.

-

Oxidation: A series of oxidation reactions, likely catalyzed by FAD-dependent oxidoreductases and monooxygenases such as Kmy9 and Kmy13, form the quinone methide chromophore.

Experimental Verification and Quantitative Analysis

The proposed biosynthetic pathway has been substantiated through a series of key experiments, including gene disruption, heterologous expression, and transcriptional analysis.

Gene Disruption Studies

Targeted inactivation of key genes in the kmy and ken clusters has been instrumental in confirming their roles in this compound biosynthesis.

Table 2: Summary of this compound Production in Gene Disruption Mutants

| Mutant Strain | Gene(s) Disrupted | This compound Production Level | Reference |

| V. sp. Δkmy11 | kmy11 (Type I PKS) | Abolished | |

| V. sp. Δkmy18 | kmy18 (Type III PKS) | Abolished | |

| V. sp. Δkmy4 | kmy4 (Regulator) | Abolished | |

| V. sp. Δkmy27-orf+2 | kmy27-orf+2 | Dramatically decreased | |

| S. violaceoruber::pKen41 | ken12 (Type I PKS) | Abolished | [2] |

Heterologous Expression

To overcome challenges with the native producer, the entire kmy gene cluster was heterologously expressed in Streptomyces coelicolor M1152. This resulted in the successful production of kendomycins B, C, and D, albeit at a reduced yield compared to the wild-type Verrucosispora sp.

Table 3: this compound B Production in Heterologous Host

| Host Strain | Expressed Cluster | This compound B Yield Reduction | Reference |

| Streptomyces coelicolor M1152 | kmy | 77.8% |

Transcriptional Analysis of the Regulatory Gene kmy4

The gene kmy4 was identified as a positive regulator of this compound biosynthesis. Real-time quantitative PCR (RT-qPCR) analysis of a Δkmy4 mutant revealed a significant downregulation of key biosynthetic genes.

Table 4: Relative Transcriptional Levels of kmy Genes in Δkmy4 Mutant

| Gene | Fold Change in Δkmy4 vs. Wild-Type | Proposed Function | Reference |

| kmy9 | ~0.1 | Post-PKS modification | |

| kmy16 | ~0.2 | Type I PKS | |

| kmy18 | ~0.15 | Type III PKS | |

| kmy19 | ~0.25 | Type I PKS |

Fold changes are approximate values based on graphical data from Chen et al., 2021.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the analysis of the this compound biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.

Gene Disruption via PCR-Targeting

// Nodes Start [label="Start: Target Gene Identification", shape=ellipse, fillcolor="#F1F3F4"]; PCR [label="PCR Amplification of\nDisruption Cassette", fillcolor="#FBBC05"]; Transformation [label="Electroporation into\nE. coli BW25113/pIJ790", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Triparental Conjugation into\nStreptomyces/Verrucosispora", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="Selection of Exconjugants\n(e.g., Apramycin Resistance)", fillcolor="#FBBC05"]; Screening [label="Screening for Double Crossover Mutants\n(e.g., Kanamycin Sensitivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verification [label="Genotypic Verification (PCR)\n& Phenotypic Analysis (HPLC)", fillcolor="#F1F3F4"]; End [label="End: Confirmed Mutant Strain", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> PCR; PCR -> Transformation; Transformation -> Conjugation; Conjugation -> Selection; Selection -> Screening; Screening -> Verification; Verification -> End; } DOT Caption: Workflow for gene disruption in Streptomyces/Verrucosispora.

A PCR-targeting strategy is commonly used for gene inactivation. This involves replacing the target gene with an antibiotic resistance cassette.

-

Constructing the Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin) flanked by FRT sites and an origin of transfer (oriT) is amplified by PCR. The primers used for this PCR contain extensions homologous to the regions flanking the target gene.

-

λ-Red Recombination: The PCR product is introduced into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790) and containing a cosmid with the target gene cluster. The recombinase mediates the replacement of the target gene on the cosmid with the disruption cassette.

-

Conjugation: The modified cosmid is transferred from E. coli to the this compound-producing strain via triparental conjugation, with the assistance of a helper E. coli strain (e.g., ET12567/pUZ8002).

-

Selection and Screening: Exconjugants are selected based on resistance to the antibiotic marker on the disruption cassette. Colonies are then screened for sensitivity to an antibiotic marker present on the cosmid backbone to identify double-crossover mutants where the gene replacement has occurred on the chromosome.

-

Verification: The gene disruption is confirmed by PCR analysis and the effect on this compound production is analyzed by HPLC.

Heterologous Expression

-

BAC Library Screening: A bacterial artificial chromosome (BAC) library of the producing strain's genomic DNA is screened to identify a clone containing the complete biosynthetic gene cluster.

-

Conjugation: The BAC clone is introduced into a suitable heterologous host, such as S. coelicolor M1152, via triparental conjugation.

-

Fermentation and Analysis: The heterologous host is fermented under appropriate conditions, and the culture extract is analyzed by HPLC and mass spectrometry to detect the production of this compound.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from the wild-type and mutant strains grown under identical conditions.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase.

-

qPCR: The cDNA is used as a template for qPCR with primers specific to the target biosynthetic genes and a housekeeping gene (e.g., hrdB) for normalization. The relative transcriptional levels are calculated using the ΔΔCt method.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway and the characterization of its gene clusters have provided profound insights into the assembly of this unique natural product. The hybrid Type I/Type III PKS system represents an elegant enzymatic strategy for the construction of complex carbon skeletons. The identification of key regulatory and tailoring enzymes opens up exciting avenues for biosynthetic engineering. Future research will likely focus on the in-vitro characterization of the individual PKS domains and tailoring enzymes to fully understand their catalytic mechanisms. This knowledge will be invaluable for the rational design of novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches. The successful heterologous expression of the entire gene cluster also provides a platform for optimizing production and generating a sustainable supply of these promising drug leads.

References

- 1. Total synthesis of this compound: a macro-C-glycosidation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Kendomycin in Bacterial Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of Kendomycin's mechanism of action in bacterial cells, detailing its molecular interactions, cellular effects, and the experimental evidence that forms the basis of this knowledge.

Introduction

This compound is a novel polyketide natural product with a distinctive quinone methide ansa structure.[1][2][3] First isolated from Streptomyces violaceoruber, it has garnered significant attention for its potent biological activities, including strong antibacterial effects against both Gram-positive and Gram-negative bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][] Despite its therapeutic potential, the precise mechanism of action of this compound has been a subject of ongoing investigation, with evidence pointing towards a complex and multifaceted mode of action rather than a single molecular target. This guide synthesizes the key findings from various studies to provide a detailed understanding of how this compound exerts its antibacterial effects.

Antibacterial Activity and Spectrum

This compound exhibits a broad spectrum of antibacterial activity.[2][3][4] Its efficacy against MRSA is a key highlight, with studies reporting a minimum inhibitory concentration (MIC) of 5 μg/mL for the MRSA strain COL.[1][2][3] The nature of its antibacterial activity has been characterized as primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) COL | 5 | [1][2][3] |

Proposed Mechanisms of Action

Current research suggests two primary, potentially interconnected, mechanisms for this compound's antibacterial activity: a multi-target disruption of cellular processes and the chelation of essential metal cations.

Multi-Target Disruption of Cellular Pathways in S. aureus

A multidisciplinary approach involving proteomics, gene transcription profiling, and electron microscopy in S. aureus has revealed that this compound perturbs a wide array of fundamental cellular processes.[1][2][3][4]

Key Affected Pathways:

-

Cell Division: Electron microscopy studies have shown that this compound treatment leads to abnormal septum formation during cell division in S. aureus.[1][2][3] Treated cells often display incomplete and morphologically aberrant septa, suggesting a direct or indirect interference with the cell division machinery.[1][2][3] This is further supported by the downregulation of genes essential for cell division, such as ftsZ and ftsA.[1][4]

-

Cell Wall Biosynthesis: The synthesis of the bacterial cell wall, a critical process for bacterial survival, is also impacted.[1][6] Gene expression analysis shows a decrease in the transcription of murAA, a gene involved in the early stages of peptidoglycan synthesis.[1][4]

-

Central Metabolism: this compound affects central metabolic pathways, including the tricarboxylic acid (TCA) cycle and gluconeogenesis, as evidenced by altered expression of key enzymes like SdhA, PckA, and GapB.[1][2][3]

-

Stress Response and Protein Stability: The compound induces a cellular stress response, indicated by the upregulation of chaperone proteins such as GroEL, DnaK, and GrpE, and proteases like ClpB, ClpC, and ClpP.[1][2][3]

-

Programmed Cell Death: Genes involved in bacterial programmed cell death, namely lrgA and cidA, are also affected by this compound treatment.[1][2][3]

The broad impact on these diverse and critical pathways suggests that this compound may not have a single, specific molecular target but rather acts on a central cellular hub or multiple targets simultaneously.

Cation Chelation

An alternative and compelling mechanism proposes that this compound's broad-spectrum cytotoxicity is a result of its ability to chelate essential metal cations, particularly iron (Fe) and copper (Cu).[7][8][9] This hypothesis is supported by several lines of evidence:

-

Rescue of Cytotoxicity: The cytotoxic effects of this compound against bacteria (B. subtilis), yeast (S. cerevisiae), and human cells can be attenuated by the addition of excess iron and copper.[7][9]

-

Induction of Cation Stress Response: this compound treatment induces cellular responses that are indicative of cation stress, similar to the effects observed with known iron chelators.[7][8][9]

-

Direct Interaction: Nuclear Magnetic Resonance (NMR) analysis has demonstrated a direct interaction between this compound and cations.[7][8]

This cation chelation model provides a plausible explanation for the pan-species activity of this compound, as the requirement for metal cations is a highly conserved feature across different life forms.[7][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.[10]

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^4 CFU/mL).[10]

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations (e.g., 0.06 to 128 μg/mL).[10]

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microplate. The plate is then incubated at 37°C for 18-24 hours.[10]

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[10]

Proteomic Analysis (2D-DIGE)

Two-dimensional difference gel electrophoresis (2D-DIGE) is employed to analyze changes in the proteome of bacteria upon this compound treatment.

-

Sample Preparation: Bacterial cultures are grown to mid-log phase and then treated with this compound at a sub-lethal concentration. Control cultures are treated with the vehicle (e.g., DMSO). Cells are harvested, and proteins are extracted and quantified.

-

Fluorescent Labeling: Protein extracts from treated and control samples are minimally labeled with different CyDye fluors (e.g., Cy3 and Cy5). An internal standard, created by pooling equal amounts of all samples, is labeled with a third fluor (e.g., Cy2).

-

Two-Dimensional Gel Electrophoresis: The labeled protein samples are mixed and separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point, and in the second dimension by SDS-PAGE based on their molecular weight.

-

Image Acquisition and Analysis: The gel is scanned at different wavelengths to visualize the fluorescently labeled protein spots. Image analysis software is used to quantify the spot intensities and identify proteins that are differentially expressed between the treated and control samples.

-

Protein Identification: Differentially expressed protein spots are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) for protein identification.

Cation Chelation Assay

This assay is used to determine if the addition of cations can rescue cells from this compound-induced cytotoxicity.

-

Cell Culture: Bacterial or other cell cultures are grown in an appropriate medium.

-

Treatment: Cells are treated with a cytotoxic concentration of this compound in the presence or absence of various concentrations of metal salts (e.g., FeCl₂ or CuCl₂).[7][9]

-

Viability Assessment: After a defined incubation period, cell viability is assessed using a suitable method, such as measuring optical density (for bacteria) or using a metabolic indicator dye (for eukaryotic cells).[7][9]

-

Data Analysis: The viability of cells treated with this compound alone is compared to those co-treated with this compound and metal cations to determine if the cations can attenuate the cytotoxic effect.[7][9]

Visualizations of Proposed Mechanisms

Diagram 1: Multi-Target Disruption by this compound in S. aureus

Caption: Proposed multi-target mechanism of this compound in S. aureus.

Diagram 2: Cation Chelation Mechanism of this compound

Caption: Proposed mechanism of this compound via essential cation chelation.

Conclusion and Future Directions

The mechanism of action of this compound in bacterial cells is complex, with strong evidence supporting at least two major modes of action: the widespread disruption of key cellular pathways and the chelation of essential metal cations. It is plausible that these two mechanisms are linked; for instance, the chelation of metal cofactors from essential enzymes could lead to the observed downstream effects on metabolism, cell division, and other processes.

While significant progress has been made, the definitive molecular target or targets of this compound remain to be conclusively identified. Future research should focus on:

-

Identifying direct binding partners of this compound within the bacterial cell to distinguish direct from indirect effects.

-

Elucidating the structure-activity relationship of this compound to understand which structural motifs are responsible for its different biological activities.

-

Investigating potential resistance mechanisms that bacteria might develop against this compound.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent to combat multidrug-resistant bacterial infections.

References

- 1. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]

- 6. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Kendomycin on Staphylococcus aureus Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Kendomycin, a novel polyketide antibiotic, on the cell division process of Staphylococcus aureus. The emergence of multidrug-resistant strains of S. aureus, such as MRSA, necessitates the exploration of new therapeutic agents that target essential bacterial processes like cell division.[1][2] this compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including MRSA, by interfering with critical cellular functions, most notably septum formation during cytokinesis.[1][2]

Mechanism of Action: Interference with Cell Division

This compound exhibits a bacteriostatic effect on Staphylococcus aureus, inhibiting its growth and proliferation.[2][3] The primary mechanism of action appears to be the disruption of the bacterial cell division machinery.[1][2] This is evidenced by significant morphological changes observed in this compound-treated S. aureus cells and alterations in the expression of genes crucial for cell division.

Morphological Effects: Abnormal Septum Formation

Electron microscopy studies of S. aureus (MRSA strain COL) treated with this compound reveal severe defects in cell division.[1][3] A majority of the treated cells display incomplete and morphologically abnormal septa.[1][3][4] This indicates that this compound directly or indirectly targets the formation or function of the divisome, the protein complex responsible for septum synthesis and cell constriction.

Genetic Evidence: Downregulation of Key Division Genes

Gene expression profiling of this compound-treated S. aureus has shown a marked decrease in the transcription of essential cell division genes.[1] Specifically, the expression of ftsZ and ftsA is significantly downregulated.[1]

-

FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a homolog of eukaryotic tubulin and is the first component to localize to the division site, where it polymerizes to form the Z-ring.[4] The Z-ring acts as a scaffold for the recruitment of other divisome proteins.[4]

-

FtsA (Filamenting temperature-sensitive mutant A): This protein is an actin homolog that anchors the FtsZ ring to the cytoplasmic membrane and is also involved in recruiting downstream division proteins.

The downregulation of these genes suggests that this compound's interference with cell division occurs at an early stage, disrupting the very foundation of the division apparatus. Additionally, the transcription of murAA, a gene involved in the early steps of peptidoglycan biosynthesis, is also decreased, further implicating an impact on cell wall synthesis.[1]

Quantitative Data

The antibacterial activity and effects of this compound on S. aureus have been quantified in several studies.

Table 1: Antibacterial Activity of this compound against S. aureus

| Strain | Method | Parameter | Value | Reference |

| MRSA COL | Broth Microdilution | MIC | 5 µg/mL | [1][2][4] |

MIC: Minimum Inhibitory Concentration

Table 2: Effect of this compound on Gene Expression in S. aureus

| Gene | Function | Fold Change in Expression | Condition | Reference |

| ftsZ | Z-ring formation | Decreased | 1.5 x MIC for 1 hour | [1] |

| ftsA | Z-ring anchoring | Decreased | 1.5 x MIC for 1 hour | [1] |

| murAA | Peptidoglycan synthesis | Decreased | 1.5 x MIC for 1 hour | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound on S. aureus cell division.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against S. aureus is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of S. aureus is used to inoculate a suitable broth medium (e.g., Brain Heart Infusion - BHI). The culture is incubated at 37°C with shaking until it reaches the mid-exponential growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to quantify the changes in gene expression of cell division-related genes in S. aureus following treatment with this compound.

-

Bacterial Culture and Treatment: S. aureus is grown in BHI broth to the mid-exponential phase. The culture is then treated with this compound (e.g., at 1.5 x MIC) for a specified period (e.g., 1 hour). An untreated culture serves as a control.

-

RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is isolated using a commercial RNA purification kit, following the manufacturer's instructions. The protocol should include a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for the target genes (ftsZ, ftsA, murAA) and a reference gene (e.g., 16S rRNA) for normalization. The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

-

Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method, comparing the expression levels in the this compound-treated sample to the untreated control.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Electron Microscopy and 3D Methodologies to Interrogate Staphylococcus aureus Osteomyelitis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cell cycle of Staphylococcus aureus: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Kendomycin: A Technical Guide to the Biological Activities of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kendomycin, a macrocyclic polyketide of microbial origin, has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antibacterial, cytotoxic, and anti-osteoporotic properties.[1] Its unique ansa-macrocyclic structure, featuring a quinone methide core, presents a compelling scaffold for medicinal chemistry exploration. This technical guide provides an in-depth overview of the biological activities of novel this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Biological Activity of this compound and its Derivatives

Table 1: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) COL | 5 | [NA] |

| This compound E | Acinetobacter baumannii, E. coli (wt & ΔacrB), S. aureus Newman, P. aeruginosa PA14, B. subtilis, C. freundii, M. hiemalis, C. albicans, C. neoformans, P. anomala | No activity observed | [3] |

Table 2: Cytotoxic Activity of this compound and Derivatives (Half-maximal Inhibitory Concentration - IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Data not publicly available in a quantitative format | - | [4] |

| Novel Derivatives | Data not publicly available in a quantitative format | - | - |

Note: The lack of extensive, publicly available quantitative data for a wide range of novel this compound derivatives highlights a key area for future research and publication in this field.

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in the study of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the methodology used for testing this compound E.[3]

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test bacterial strain from a fresh agar plate.

-

Suspend the colonies in a sterile 0.9% NaCl solution.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a densitometer.

-

Dilute the bacterial suspension 1:100 in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum of approximately 1 x 104 Colony Forming Units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Perform serial twofold dilutions of the compound in a sterile 96-well microplate to obtain a concentration range from 128 µg/mL to 0.06 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial suspension to each well of the 96-well plate containing the diluted compound.

-

Include a positive control (bacterial suspension without compound) and a negative control (broth medium only).

-

Incubate the plates at 30-37 °C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a general protocol for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37 °C to allow the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Signaling Pathways and Workflows

Cytotoxic Mechanism of Action: Proteasome Inhibition and Induction of Apoptosis

Evidence suggests that this compound exerts its cytotoxic effects, at least in part, through the inhibition of the proteasome.[4] This leads to the accumulation of ubiquitylated proteins and the induction of the intrinsic apoptotic pathway.[4]

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a logical workflow from chemical synthesis to the assessment of their biological activities.

References

- 1. Synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition can induce an autophagy-dependent apical activation of caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of cadeguomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Kendomycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kendomycin is a macrocyclic polyketide natural product that has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antimicrobial, cytotoxic, and anti-osteoporotic properties. Its complex and unique ansa-macrocyclic structure, featuring a quinone methide core and a highly substituted tetrahydropyran ring, presents a compelling scaffold for medicinal chemistry and drug discovery. Understanding the structure-activity relationships (SAR) of this compound analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its synthetic analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.

Table 1: Antimicrobial Activity of this compound and Analogs

| Compound | Modification | Test Organism | MIC (µg/mL) |

| This compound | - | Staphylococcus aureus (MRSA) | 5[1][2] |

| Analog 1 | Seco-kendomycin (cleaved ansa ring) | Bacillus subtilis | >100 |

| Analog 2 | Aromatic core only | Bacillus subtilis | >100 |

| Analog 3 | Tetrahydropyran moiety only | Bacillus subtilis | >100 |

Data synthesized from available literature. The importance of the intact ansa-macrocyclic skeleton is highlighted by the dramatic loss of activity in the seco-analog and its constituent fragments.

Table 2: Cytotoxic Activity of this compound and Analogs

| Compound | Modification | Cell Line | IC50 (µM) |

| This compound | - | Human breast adenocarcinoma (MCF-7) | N/A |

| This compound | - | Human stomach adenocarcinoma (HMO2) | N/A |

| This compound | - | Human hepatocellular carcinoma (HepG2) | N/A |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are key experimental protocols employed in the evaluation of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound and its analogs is typically determined using the broth microdilution method.

a. Inoculum Preparation:

-

A pure culture of the test bacterial strain (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium.

-

A single colony is then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

The suspension is then diluted to the final inoculum concentration of 5 x 10⁵ CFU/mL.

b. Assay Procedure:

-

The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

An equal volume of the standardized bacterial inoculum is added to each well.

-

Control wells containing only the medium (negative control) and medium with inoculum (positive control) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound analogs on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HepG2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

-

The plates are incubated to allow for cell attachment.

b. Compound Treatment:

-

This compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.

-

The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations.

-

Control wells with vehicle-treated cells are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

c. MTT Assay and Data Analysis:

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated to allow the formazan crystals to form in viable cells.

-

The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through multiple mechanisms. The following diagrams illustrate the key pathways affected by this potent natural product.

Inhibition of Bacterial Cell Division

This compound disrupts the bacterial cell division process, leading to aberrant cell morphology and inhibition of proliferation. It has been shown to down-regulate the expression of key proteins involved in septum formation.

Figure 1. this compound's inhibitory effect on bacterial cell division.

Disruption of Central Metabolic Pathways in Bacteria

Proteomic and gene expression analyses have revealed that this compound significantly alters central metabolic pathways in bacteria, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.

Figure 2. this compound's impact on bacterial central metabolism.

Proposed Mechanism of Cation Chelation

Recent studies suggest that the broad-spectrum cytotoxicity of this compound may be attributed to its ability to chelate essential metal cations, thereby disrupting various cellular processes that are dependent on these ions.

Figure 3. Proposed cation chelation mechanism of this compound.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for their biological activity. The integrity of the ansa-macrocycle is paramount for antimicrobial efficacy. While the precise contributions of individual functional groups are still under investigation, the current body of research provides a solid foundation for the future design and synthesis of novel this compound-based therapeutic agents. The multifaceted mechanism of action, involving the disruption of bacterial cell division, interference with central metabolism, and potential cation chelation, makes this compound and its derivatives promising candidates for combating drug-resistant pathogens and cancer. Further research focusing on the synthesis of a broader range of analogs and their comprehensive biological evaluation will be instrumental in unlocking the full therapeutic potential of this fascinating natural product.

References

Kendomycin: A Case Study in the Evaluation of Potential Endothelin Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kendomycin, a polyketide-derived ansamycin first isolated from Streptomyces species, has been identified as a potent endothelin receptor antagonist.[1] Despite this promising activity, detailed quantitative pharmacological data and specific experimental protocols for its interaction with endothelin receptors are not widely available in the public domain. This technical guide provides a comprehensive framework for the evaluation of potential endothelin receptor antagonists, using this compound as a case study. It outlines the critical components of the endothelin system, standardized experimental workflows for antagonist characterization, and detailed methodologies for key assays. While specific quantitative data for this compound is lacking, this guide presents illustrative data from well-characterized antagonists to provide context for the evaluation process. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the drug discovery process in this area.

The Endothelin System: A Key Therapeutic Target

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in the pathophysiology of numerous cardiovascular and fibrotic diseases. The system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.

-

ET-1 , the most potent vasoconstrictor known, is the primary ligand and is produced by various cells, including endothelial cells.

-

ETA Receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.

-

ETB Receptors are found on endothelial cells, where they mediate vasodilation via the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can induce vasoconstriction. ETB receptors are also involved in the clearance of circulating ET-1.

The differential roles of ETA and ETB receptors make the development of selective or dual antagonists a key strategy in targeting diseases such as pulmonary arterial hypertension, heart failure, and chronic kidney disease.

Quantitative Characterization of Endothelin Receptor Antagonists

A critical step in the evaluation of a potential endothelin receptor antagonist is the quantitative determination of its binding affinity (Ki) and functional potency (IC50/EC50). Due to the absence of publicly available data for this compound, the following table provides an illustrative summary of data for well-characterized endothelin receptor antagonists to serve as a benchmark for the types of quantitative data that are essential for drug development.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |

| Bosentan | ETA/ETB | ETA: 4.7, ETB: 95 | ETA: 26, ETB: 500 | --INVALID-LINK-- |

| Ambrisentan | ETA selective | ETA: 0.01-0.02 | ETA: 1.1 | --INVALID-LINK-- |

| Macitentan | ETA/ETB | ETA: 0.5, ETB: 391 | ETA: 0.5, ETB: 391 | --INVALID-LINK-- |

| Atrasentan | ETA selective | ETA: 0.034 | ETA: 1.1 | --INVALID-LINK-- |

| Sitaxsentan | ETA selective | ETA: 0.5-1 | ETA: 2.5 | --INVALID-LINK-- |

Experimental Protocols for Antagonist Characterization

The following sections detail the standard experimental protocols that would be employed to characterize the endothelin receptor antagonist activity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and selectivity of a test compound for the ETA and ETB receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for ETA and ETB receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-ET-1.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: Unlabeled ET-1 (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), [125I]-ET-1 (at a concentration near its Kd, typically 25-50 pM), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta-scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by agonist binding to the endothelin receptors. A common method is to measure changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of the test compound in inhibiting ET-1-induced calcium mobilization.

Materials:

-

Cell line stably expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ET-1 (agonist).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and record the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the ET-1 response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Molecular and Experimental Landscape

Endothelin Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the endothelin system and the points of action for antagonists.

Caption: Endothelin signaling pathway and antagonist intervention.

Experimental Workflow for Antagonist Characterization

The logical flow for identifying and characterizing a novel endothelin receptor antagonist is depicted below.

References

The Role of Kendomycin as a Cation Chelator in its Cytotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kendomycin is a macrocyclic polyketide natural product that has garnered significant interest for its broad-spectrum cytotoxic activity against bacteria, fungi, and numerous human cancer cell lines.[1][2][3] Initially, its mechanism of action was debated, with some studies suggesting it functioned as a proteasome inhibitor. However, compelling evidence now demonstrates that the primary mechanism driving this compound's cytotoxicity is its function as a potent cation chelator. This guide provides an in-depth analysis of this mechanism, summarizing the key experimental evidence, detailing the affected signaling pathways, and providing the methodologies used to elucidate this function. The central finding is that this compound exerts its cytotoxic effects by sequestering essential metal cations, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), leading to cellular cation stress, mitochondrial dysfunction, and subsequent apoptosis.[1][2][3][4]

Mechanism of Action: Cation Chelation

The pan-species activity of this compound, effective against a wide range of organisms from bacteria to humans, points to a mechanism that targets a highly conserved cellular process.[1][3] Research has confirmed that this process is the maintenance of intracellular metal ion homeostasis.

1.1. Evidence for Cation Chelation

Several key lines of evidence support the cation chelation hypothesis:

-

Cytotoxicity Attenuation by Cation Supplementation: The cytotoxic effects of this compound can be significantly diminished by the addition of excess iron and copper to the culture medium. Dose-response curves in B. subtilis, S. cerevisiae, and human HCT116 cells show a clear shift, indicating that cation supplementation rescues cells from this compound-induced toxicity.[1][2][3]

-

Correlation with Known Iron Chelators: When the antiproliferative IC₅₀ values of this compound across the 512 cell lines of the Cancer Cell Line Encyclopedia (CCLE) were analyzed, they showed the strongest correlation (Pearson correlation coefficient R = 0.71) with mycobactin A12, a known iron-chelating siderophore.[1][2] This suggests a similar mechanism of action despite a lack of structural similarity.

-

Direct Physical Interaction: Nuclear Magnetic Resonance (NMR) analysis has demonstrated a direct physical interaction between this compound and metal cations, confirming its ability to bind these ions.[1][4][5]

-

Chemogenomic Profiling: In yeast (S. cerevisiae), the chemogenomic haploinsufficiency profile (HIP) of this compound closely resembles that of the clinical cation chelator Exjade. The most significantly affected yeast gene deletion was AFT2, an iron-regulated transcriptional activator involved in iron homeostasis.[2]

1.2. Refutation of Proteasome Inhibition

Earlier hypotheses suggested this compound acted as a proteasome inhibitor. However, this has been refuted by studies showing that unlike established proteasome inhibitors (e.g., MG132), this compound does not cause an accumulation of ubiquitylated proteins in cells.[3][6] Furthermore, mutations in the proposed proteasome binding site that abolish interaction do not alter this compound's cytotoxicity, indicating this is not its primary mode of action.[1][3]

Quantitative Data on this compound Activity

While a comprehensive screen of this compound against the 512 cell lines of the Cancer Cell Line Encyclopedia was performed to establish its mechanistic correlation with other cation chelators, the full dataset of IC₅₀ values is not publicly available in the cited literature.[1][2] Therefore, a complete comparative table cannot be presented. The available quantitative data from key experiments are summarized below.

| Organism/Cell Line | Assay Type | Parameter | Value/Concentration | Notes |

| B. subtilis | Growth Inhibition | - | Rescue observed with 0.25 mM FeCl₂ and 0.25 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity. |

| S. cerevisiae | Growth Inhibition | - | Rescue observed with 1 mM FeCl₂ and 0.25 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity. |

| S. cerevisiae | Chemogenomic HIP | Screening Conc. | 16.5 µM | Concentration used for haploinsufficiency profiling. |

| HCT116 (Human Colon Carcinoma) | Growth Inhibition | - | Rescue observed with 0.5 mM FeCl₂ and 0.5 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity.[2][3] |

| HCT116 (Human Colon Carcinoma) | CRISPR Screen | Screening Conc. | 400 nM | Concentration used for inhibitor-sensitized CRISPR screen.[2] |

| MRSA (Methicillin-resistant S. aureus) | Antibacterial Activity | MIC | 5 µg/mL | Indicates potent antibacterial activity.[2] |

Signaling Pathways Affected by Cation Depletion

The sequestration of iron and copper by this compound disrupts numerous cellular processes, culminating in cytotoxicity. Iron is a critical cofactor for enzymes involved in DNA replication (ribonucleotide reductase), energy production (electron transport chain), and oxygen transport. The depletion of these cations induces a state of cellular stress that activates specific signaling pathways leading to apoptosis.

A CRISPR/Cas9-mediated gene attenuation screen in HCT116 cells identified several genes that confer hypersensitivity to this compound when their function is reduced. These genes are strongly linked to mitochondrial function and stress-induced apoptosis:[2][3]

-

MARCH5: A mitochondrial E3 ubiquitin ligase involved in regulating mitochondrial dynamics and stress-induced apoptosis.

-

OPA3: A mitochondrial inner membrane protein with cell-protective functions.

-

IREB2 (Iron-Responsive Element Binding Protein 2): A key regulator of iron metabolism.

-

ABCC1: A transporter that can export dinitrosyl-dithiol-iron complexes.

-

GCLC: The rate-limiting enzyme in the synthesis of glutathione, which is essential for the formation of iron-sulfur clusters.

-

XIAP (X-linked inhibitor of apoptosis protein): An endogenous inhibitor of caspases.

Depletion of intracellular iron by chelators is known to induce the intrinsic pathway of apoptosis. This process involves the dissociation of the ASK1-thioredoxin complex, activation of MAPK signaling cascades like JNK and p38, and ultimately leads to caspase activation through the mitochondrial pathway.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

The following protocols are summarized from the methodologies used to establish this compound's mechanism of action.

4.1. Mammalian Cell Growth Inhibition Assay

This protocol is used to determine the dose-response curve and IC₅₀ of this compound and to assess the rescue effect of cation supplementation.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. For rescue experiments, prepare identical serial dilutions in medium supplemented with 0.5 mM FeCl₂ or 0.5 mM CuCl₂.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound, with or without supplemental cations. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the vehicle-only control wells. Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for the cell growth inhibition assay.

4.2. Chemogenomic Haploinsufficiency Profiling (HIP) in S. cerevisiae

This genome-wide assay identifies gene-drug interactions by screening a collection of heterozygous yeast deletion strains.

-

Strain Collection: Utilize the complete collection of S. cerevisiae heterozygous deletion strains, where one of two copies of a gene has been deleted.

-

Pooling and Growth: Grow the collection of strains in a pooled format in a rich medium (e.g., YPD).

-

Drug Treatment: Split the pooled culture and treat one sub-culture with a sub-lethal concentration of this compound (e.g., 16.5 µM) and the other with vehicle (DMSO) as a control.

-

Competitive Growth: Allow the pools to grow for a defined number of generations (e.g., 20) while maintaining logarithmic growth phase through periodic dilution.

-

Genomic DNA Extraction: Harvest cells from both the treated and control pools and extract genomic DNA.

-

Barcode Amplification: Each deletion strain is marked with a unique DNA "barcode". Amplify these barcodes from the extracted genomic DNA using PCR with fluorescently labeled primers.

-

Microarray Hybridization: Hybridize the amplified barcodes to a microarray chip containing complementary sequences for each barcode.

-

Data Analysis: Scan the microarray to measure the signal intensity for each barcode. The relative fitness of each strain in the presence of this compound is determined by comparing the signal intensity from the treated pool to the control pool. Strains with significantly reduced signals are considered hypersensitive, and the corresponding deleted genes are identified as potential drug targets or members of a pathway affected by the drug.

4.3. CRISPR/Cas9-Mediated Gene Attenuation Screen in Human Cells

This screen identifies genes whose knockout confers sensitivity or resistance to a compound.

-

Cell Line Preparation: Generate a stable HCT116 cell line expressing the Cas9 nuclease.

-

Lentiviral Library Transduction: Transduce the Cas9-expressing HCT116 cells with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes in the human genome. Transduce at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Screening: Split the cell population into two groups. Treat one group with a cytotoxic concentration of this compound (e.g., 400 nM) and the other with vehicle (DMSO).

-

Cell Culture: Culture the cells for a period sufficient for the fitness effects to manifest (e.g., 14-21 days).

-

Genomic DNA Extraction: Harvest the surviving cells from both populations and extract genomic DNA.

-

sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA via PCR and analyze the relative abundance of each sgRNA using next-generation sequencing.

-

Hit Identification: Compare the sgRNA abundance between the this compound-treated and DMSO-treated populations. Genes whose sgRNAs are depleted in the this compound-treated sample are considered "sensitizer" hits (their loss increases drug sensitivity). Genes whose sgRNAs are enriched are considered "resistance" hits.

Conclusion and Future Directions

The evidence strongly indicates that this compound's potent, broad-spectrum cytotoxicity is a direct consequence of its ability to act as a cation chelator, primarily sequestering iron and copper. This action disrupts essential metal-dependent cellular processes, leading to mitochondrial stress and apoptosis. This mechanism explains its efficacy across diverse species and highlights its potential as an anticancer and antimicrobial agent.